Cholesteryl arachidate
Overview
Description
Cholesteryl arachidate, also known as cholesteryl eicosanoate, is a cholesterol ester formed by the esterification of cholesterol with arachidic acid. This compound is a member of the sterol lipid family and is characterized by its long-chain fatty acid ester. It is commonly found in biological systems, particularly in human meibum, which is a component of the tear film that lubricates the eye .
Scientific Research Applications
Cholesteryl arachidate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in lipid analysis and chromatography.
Biology: Studies on lipid metabolism and the role of cholesterol esters in cellular processes often utilize this compound.
Industry: It is used in the formulation of cosmetics and pharmaceuticals, particularly in products designed to mimic natural lipid compositions.
Mechanism of Action
Target of Action
Cholesteryl arachidate is a cholesterol ester . The primary targets of this compound are likely to be similar to those of other cholesterol esters. Cholesterol esters play an essential role in physiological homeostasis, such as the repair and growth of cells . They interact with various sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Mode of Action
This compound, like other cholesterol esters, is involved in the regulation of plasma cholesterol levels. It does this by transferring cholesteryl esters among lipoproteins . This interaction with its targets leads to changes in the levels of cholesterol in the body, which can have significant effects on various physiological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cholesterol metabolism. Cholesterol is an extremely important biological molecule that has roles in membrane structure as well as being a precursor for the synthesis of the steroid hormones, the bile acids, and vitamin D . The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification .
Safety and Hazards
Future Directions
Research into cholesterol esters like Cholesteryl arachidate is ongoing, with a focus on their role in cholesterol metabolism and potential as targets for novel therapeutic agents to control hypercholesterolemia, atherosclerosis, and Alzheimer’s disease . Further understanding of lipid metabolism could lead to the discovery of potential therapeutic targets .
Biochemical Analysis
Biochemical Properties
Cholesteryl arachidate participates in biochemical reactions involving lipids, particularly in the formation of lipid films . It interacts with other biomolecules like albumin, which can penetrate the meibomian lipid film where this compound is a component . These interactions are crucial for the stability and functionality of the lipid films.
Cellular Effects
The effects of this compound on cells are primarily observed in its role in lipid film formation. These lipid films are essential for various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, it forms part of the meibomian lipid films and influences their structure and behavior . It does not directly inhibit or activate enzymes but contributes to the overall stability of the lipid films that play a role in various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability as part of the meibomian lipid films. Over time, these films show changes when compressed to different surface pressures . The long-term effects of this compound on cellular function are observed through its continuous contribution to the stability and functionality of these lipid films.
Metabolic Pathways
This compound is involved in lipid metabolism, particularly in the formation and behavior of lipid films . It interacts with other components of these films, influencing their surface pressures and overall stability .
Transport and Distribution
This compound, as part of the lipid films, is distributed across the cellular surface. It contributes to the overall structure and behavior of these films, influencing their compression and surface pressures .
Subcellular Localization
This compound is localized in the lipid films present on the cellular surface . Its presence influences the stability and behavior of these films, which are crucial for various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl arachidate can be synthesized through the esterification of cholesterol with arachidic acid. One common method involves the use of cholesteryl acetate and the methyl esters of fatty acids, with sodium ethylate as a catalyst . The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Thin-layer chromatography and other purification techniques are used to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl arachidate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are often studied in the context of lipid peroxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cholesterol and arachidic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often used in the synthesis of different cholesterol esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Transesterification: Catalysts like sodium ethylate or sulfuric acid are employed to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized cholesterol derivatives.
Hydrolysis: Free cholesterol and arachidic acid.
Transesterification: Various cholesterol esters depending on the alcohol used.
Comparison with Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl stearate
- Cholesteryl palmitate
Comparison: Cholesteryl arachidate is unique due to its long-chain saturated fatty acid, arachidic acid. This distinguishes it from other cholesterol esters like cholesteryl oleate and cholesteryl linoleate, which contain unsaturated fatty acids. The saturated nature of arachidic acid imparts different physical properties, such as higher melting points and different solubility characteristics .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H84O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h28,37-38,40-44H,7-27,29-36H2,1-6H3/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOVMGLZSOAHJY-JREUTYQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H84O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948611 | |
Record name | Cholest-5-en-3-yl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2573-03-7 | |
Record name | Cholesteryl arachidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2573-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl arachidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002573037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL ARACHIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAM383C5F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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